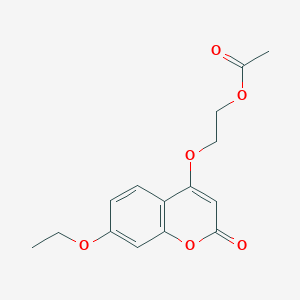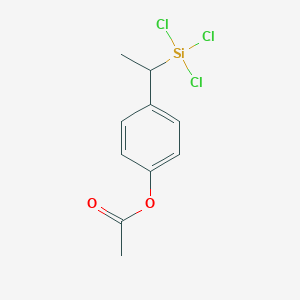
4-(1-(Trichlorosilyl)ethyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Trichlorosilyl)ethyl)phenyl acetate is an organosilicon compound with the molecular formula C11H12O2Cl3Si. This compound is characterized by the presence of a trichlorosilyl group attached to an ethylphenyl acetate moiety. Organosilicon compounds like this one are known for their unique properties, which make them valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Trichlorosilyl)ethyl)phenyl acetate typically involves the reaction of 4-(1-hydroxyethyl)phenyl acetate with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The general reaction scheme is as follows:
4-(1-hydroxyethyl)phenyl acetate+Trichlorosilane→4-(1-(Trichlorosilyl)ethyl)phenyl acetate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(1-(Trichlorosilyl)ethyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The trichlorosilyl group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various substituted phenyl acetates.
Oxidation: Quinones.
Reduction: Cyclohexane derivatives.
科学研究应用
4-(1-(Trichlorosilyl)ethyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules and surfaces for biological applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 4-(1-(Trichlorosilyl)ethyl)phenyl acetate involves the reactivity of the trichlorosilyl group. This group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, making it useful for surface modification and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
相似化合物的比较
Similar Compounds
4-(1-(Trichlorosilyl)ethyl)phenol: Similar structure but with a hydroxyl group instead of an acetate group.
2-(Trichlorosilyl)ethyl acetate: Similar structure but with the trichlorosilyl group attached to an ethyl acetate moiety.
Uniqueness
4-(1-(Trichlorosilyl)ethyl)phenyl acetate is unique due to the combination of the trichlorosilyl group and the phenyl acetate moiety. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in various fields.
属性
分子式 |
C10H11Cl3O2Si |
|---|---|
分子量 |
297.6 g/mol |
IUPAC 名称 |
[4-(1-trichlorosilylethyl)phenyl] acetate |
InChI |
InChI=1S/C10H11Cl3O2Si/c1-7(16(11,12)13)9-3-5-10(6-4-9)15-8(2)14/h3-7H,1-2H3 |
InChI 键 |
ISQXOPJWVSBPPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC(=O)C)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


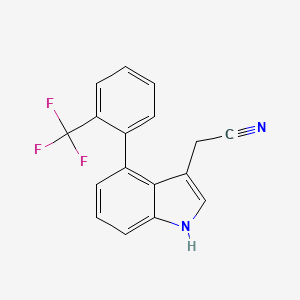
![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)


![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)

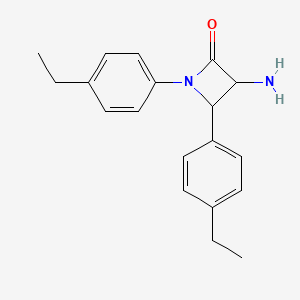
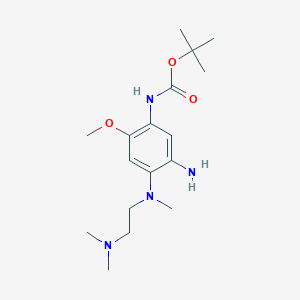


![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)
